N-Succinimidyl 3-Trimethylstannyl-benzoate

Description

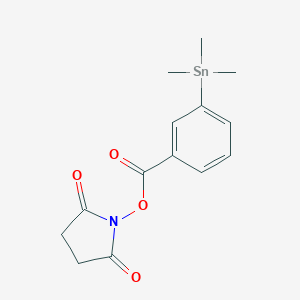

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-trimethylstannylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8NO4.3CH3.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;;;;/h1-2,4-5H,6-7H2;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWLNYODPPEZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153738 | |

| Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122856-01-3 | |

| Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122856013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Succinimidyl 3 Trimethylstannyl Benzoate

Established Synthetic Pathways

The conventional synthesis of N-Succinimidyl 3-Trimethylstannyl-benzoate is typically achieved through a two-step process involving the formation of a key intermediate followed by its esterification.

Formation of the Benzoate (B1203000) Backbone with Trimethylstannyl Group Introduction

The initial and crucial phase in the synthesis is the construction of the 3-(trimethylstannyl)benzoic acid backbone. A prevalent method involves the palladium-catalyzed coupling of a halogenated benzoic acid derivative, such as methyl 3-iodobenzoate, with hexamethylditin. This reaction effectively introduces the trimethylstannyl moiety onto the benzene ring. Following the successful installation of the organotin group, the methyl ester is hydrolyzed to yield the carboxylic acid, 3-(trimethylstannyl)benzoic acid.

Esterification with N-Hydroxysuccinimide

With the 3-(trimethylstannyl)benzoic acid in hand, the subsequent step is its esterification with N-Hydroxysuccinimide (NHS). This reaction is facilitated by a coupling agent, most commonly a carbodiimide such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The carbodiimide activates the carboxyl group of the benzoic acid derivative, enabling its reaction with the hydroxyl group of NHS to form the desired N-succinimidyl ester. This active ester is particularly useful for its ability to react with primary amines on biomolecules.

Advanced Synthetic Strategies and Optimization

To improve the efficiency and applicability of the synthesis, more advanced strategies have been explored, including the use of powerful catalytic systems and the streamlining of reaction sequences.

Palladium-Catalyzed Stille Coupling Approaches in Synthesis

The Stille coupling, a versatile palladium-catalyzed cross-coupling reaction, offers a powerful approach for the synthesis of this compound and its analogs. This reaction involves the coupling of an organostannane with an organic electrophile. In this context, a synthetic route could involve the coupling of a pre-functionalized aromatic ring containing the N-succinimidyl ester with a tin reagent. The success of the Stille coupling is highly dependent on the judicious selection of the palladium catalyst, ligands, and reaction conditions to achieve high yields and purity.

Comparative Analysis of Multi-step versus One-step Synthesis Procedures

Conversely, a one-pot synthesis aims to perform multiple transformations in a single reaction vessel without isolating intermediates. This can significantly reduce reaction time and waste. However, the compatibility of all reagents and conditions in a single pot is a critical challenge that must be addressed to avoid side reactions and ensure a good yield of the desired product.

Precursor Design and Derivatization for Enhanced Utility

The versatility of this compound can be significantly expanded through the strategic design and derivatization of its precursors. The primary application of this compound is as a linker for attaching radiometals to antibodies and other proteins for radioimmunotherapy. The N-succinimidyl ester provides a means of conjugation to the biomolecule, while the trimethylstannyl group serves as a precursor for radiohalogenation.

By modifying the precursor's structure, for instance by incorporating spacers such as polyethylene glycol (PEG) chains, the pharmacokinetic properties of the resulting radiolabeled conjugate can be improved. These modifications can enhance solubility and circulation time in vivo, leading to more effective therapeutic or diagnostic agents. The careful design of these precursors is therefore a key aspect of developing next-generation radiopharmaceuticals.

Reactivity and Mechanistic Studies of N Succinimidyl 3 Trimethylstannyl Benzoate

Electrophilic Destannylation Reactions

Electrophilic destannylation is a class of reactions where the trimethylstannyl group (-Sn(CH₃)₃) attached to the aromatic ring is replaced by an electrophile. This process is a powerful method for the regioselective functionalization of the benzoate (B1203000) core of N-Succinimidyl 3-trimethylstannyl-benzoate. The carbon-tin bond is susceptible to cleavage by a variety of electrophiles due to the electropositive nature of tin, which polarizes the bond and makes the adjacent carbon atom nucleophilic.

The substitution of the trimethylstannyl group with halogens (halodestannylation) is a well-established electrophilic aromatic substitution reaction. The reaction proceeds through a mechanism involving the attack of an electrophilic halogen species on the ipso-carbon atom (the carbon atom bonded to the tin).

The general mechanism can be described in the following steps:

Formation of a Wheland-type intermediate (σ-complex): The electrophilic halogen (X⁺, where X = Cl, Br, I) attacks the carbon atom bearing the trimethylstannyl group. This attack is the rate-determining step and leads to the formation of a positively charged, non-aromatic intermediate known as a Wheland complex or arenium ion.

Departure of the Trimethylstannyl Group: The trimethylstannyl group, a good leaving group, is then eliminated from the intermediate. This step restores the aromaticity of the ring and results in the formation of the halogenated benzoate derivative and a trimethyltin cation ((CH₃)₃Sn⁺), which subsequently reacts with the counter-ion.

N-Iodosuccinimide (NIS) and N-Chlorosuccinimide (NCS): NIS and NCS are effective sources of electrophilic iodine and chlorine, respectively. They are widely used for the iodination and chlorination of aromatic compounds, including organostannanes organic-chemistry.orgresearchgate.net. In the presence of an acid catalyst, such as trifluoroacetic acid, the electrophilicity of the halogen is enhanced, leading to rapid and regioselective substitution of the trimethylstannyl group organic-chemistry.org. The reaction involves the direct attack of the polarized halogen from the N-halosuccinimide onto the electron-rich carbon atom attached to the tin.

tert-Butylhydroperoxide (TBHP): TBHP is a versatile and environmentally friendly oxidizing agent used in a wide range of organic transformations wikipedia.orgresearchgate.netorganic-chemistry.org. In the context of destannylation, TBHP can participate in metal-catalyzed processes where it acts as the terminal oxidant orgsyn.org. For instance, in palladium-catalyzed reactions, TBHP can facilitate the oxidative cleavage of the carbon-tin bond researchgate.net. While direct oxidation of the C-Sn bond by TBHP is less common, its role in catalytic cycles involving transition metals is significant for promoting destannylation and subsequent coupling reactions researchgate.netorgsyn.org.

The reaction medium, including the choice of solvent and the acidity or pH, has a profound impact on the rate and outcome of electrophilic destannylation reactions.

Solvents: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are often used for reactions involving NHS esters lumiprobe.comglenresearch.com. For electrophilic destannylation, solvents like dichloromethane or tetrahydrofuran are common. In some cases, solvent-free conditions have been developed for Stille cross-coupling and stannylation reactions, offering environmental and economic advantages researchgate.net. The use of specific solvents like hexafluoroisopropanol has been shown to enable mild and regioselective halogenation of arenes with N-halosuccinimides organic-chemistry.org.

Acidity and pH: The acidity of the reaction medium can be a critical factor. For halogenations using N-halosuccinimides, the addition of a catalytic amount of a strong acid like trifluoroacetic acid or trifluoromethanesulfonic acid can activate the halogenating agent, thereby increasing the reaction rate organic-chemistry.org. The proton transfer can be the rate-determining step in some electrophilic substitution reactions researchgate.net. However, the stability of the succinimidyl ester group must be considered, as it is susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, careful control of pH is necessary to achieve selective destannylation without compromising the integrity of the NHS ester functionality.

Succinimidyl Ester Reactivity in Amide Bond Formation

The N-succinimidyl ester (NHS ester) is a key functional group in this compound, enabling its use in bioconjugation. NHS esters are highly reactive towards primary amines, forming stable amide bonds. This reactivity is the basis for their widespread use in labeling proteins, peptides, and other biomolecules nih.gov.

The reaction of the succinimidyl ester with a primary amine is a classic example of nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the departure of the N-hydroxysuccinimide leaving group, resulting in the formation of a stable amide bond.

The reaction is highly selective for primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal amino group in proteins lumiprobe.comglenresearch.com. While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting esters and thioesters are less stable and can be hydrolyzed or displaced by amines glenresearch.com. The reaction is typically carried out in aqueous buffers at a slightly basic pH (7.2-8.5) to ensure that a significant portion of the primary amines are in their unprotonated, nucleophilic form thermofisher.com.

The kinetics and efficiency of the bioconjugation reaction are influenced by several factors, most notably pH and the competing hydrolysis of the NHS ester.

Reaction Kinetics: The rate of the aminolysis reaction is dependent on the concentration of the unprotonated amine and the NHS ester. The reaction is generally fast, often reaching completion within 30-120 minutes at room temperature or 4°C . However, the NHS ester is also susceptible to hydrolysis, where it reacts with water to regenerate the carboxylic acid. This hydrolysis reaction is a competitive process that reduces the efficiency of the conjugation. The rate of hydrolysis increases with increasing pH nih.govthermofisher.com.

Interactive Table: Effect of pH on NHS Ester Hydrolysis

Efficiency: The efficiency of the bioconjugation reaction is a measure of the extent to which the target primary amines are labeled. To maximize efficiency, the rate of aminolysis should be significantly higher than the rate of hydrolysis. This is typically achieved by performing the reaction at a pH between 7.2 and 8.5 thermofisher.com. At this pH, a sufficient concentration of the primary amine is deprotonated and nucleophilic, while the rate of hydrolysis is still manageable. Using an excess of the NHS ester reagent can also help to drive the reaction towards completion, compensating for any loss due to hydrolysis glenresearch.com. The presence of organic co-solvents like DMF or DMSO, in which the NHS ester is often dissolved, is generally tolerated in the reaction mixture glenresearch.com.

Interactive Table: Factors Affecting Bioconjugation Efficiency

Radiolytic Effects and Degradation Pathways

The utility of this compound (MeSTB) as a precursor in radiolabeling, particularly for targeted alpha-emitter therapy, is significantly influenced by its stability under high radiation conditions. The alpha-particles emitted by radionuclides like Astatine-211 (211At) can induce radiolysis of the precursor and the solvent, leading to complex chemical changes that affect the yield and purity of the desired radiolabeled product, N-succinimidyl 3-[211At]astatobenzoate (SAB).

The synthesis of SAB from MeSTB is highly susceptible to the effects of alpha-particle-mediated radiolysis. Research has demonstrated a clear inverse relationship between the radiation dose absorbed by the reaction medium and the yield of SAB. As the radiation dose increases, the production of SAB declines rapidly. researchgate.netsnmjournals.orgnih.govsnmjournals.org This phenomenon is attributed to the radiolytic decomposition of the MeSTB precursor itself. The high energy deposited by alpha-particles over a short range creates a dense track of reactive species, which can readily degrade the sensitive tin-carbon bond of the precursor molecule.

In studies comparing MeSTB with its tri-n-butylstannyl analog (BuSTB), MeSTB consistently produces higher yields of the desired radiolabeled product under similar conditions, although both precursors show a similar pattern of yield decline with increasing radiation dose. snmjournals.orgsnmjournals.org For instance, in acidic methanol, the yield of SAB from MeSTB showed an exponentially decreasing trend with increasing radiation dose, a direct consequence of the alpha-particle bombardment. snmjournals.orgsnmjournals.org This dose-dependent degradation underscores the challenges in producing high activity levels of 211At-labeled compounds required for clinical applications. researchgate.netnih.gov

| Precursor | Radiation Dose Effect on SAB Yield | Key Observation |

| This compound (MeSTB) | Yield decreases exponentially with increasing alpha-particle dose. | Consistently provides higher yields compared to BuSTB under identical radiolytic conditions. snmjournals.orgsnmjournals.org |

| N-succinimidyl 3-(tri-n-butylstannyl)benzoate (BuSTB) | Yield decreases exponentially with increasing alpha-particle dose. | Production of SAB declines rapidly as radiation dose increases. researchgate.netsnmjournals.orgnih.gov |

The choice of solvent plays a critical role in the radiolytic decomposition pathways of MeSTB and the subsequent synthesis of SAB. researchgate.netnih.gov The solvent's own radiolytic byproducts can interact with the precursor, the radionuclide, or the final product, significantly altering the reaction's outcome. The effects of three common solvents—chloroform, benzene, and methanol—have been investigated in detail. researchgate.netsnmjournals.orgnih.gov

Chloroform: Originally a common solvent for these reactions, chloroform undergoes extensive radiolysis under alpha-particle bombardment, generating highly reactive free radicals such as ·CCl3 and Cl·. snmjournals.org These radicals lead to significant degradation of the MeSTB precursor. researchgate.netnih.gov The production of SAB in chloroform declines sharply with increasing radiation dose. snmjournals.orgsnmjournals.org

Benzene: In benzene, the radiolytic degradation of the tin precursor itself is not as severe as in chloroform. researchgate.netsnmjournals.orgnih.gov However, SAB cannot be effectively produced in this solvent. Instead, the radiolysis of benzene in the presence of 211At leads to the formation of highly lipophilic astatinated species in nearly quantitative yields. researchgate.netsnmjournals.orgnih.gov These byproducts are likely 211At-astatobenzene and other multi-ring astatinated compounds, indicating that the radiolytically activated solvent molecules react preferentially with the astatine. snmjournals.org

Methanol: Methanol has proven to be a more suitable solvent for producing SAB under high radiation doses. Although a dose-dependent decline in SAB yield is still observed, the results are superior to those obtained in chloroform or benzene. researchgate.netnih.gov An interesting finding in methanol is that SAB can be synthesized in yields greater than 30% even without the addition of an oxidant or acetic acid, components previously thought essential for the astatodestannylation reaction. researchgate.netsnmjournals.orgnih.gov This suggests that radiolysis itself can initiate the desired labeling reaction. However, even in methanol, the yield decreases with dose; for example, in the presence of an oxidant, SAB yields can drop from approximately 80% at 1,500 Gy to only 20% at 4,700 Gy. snmjournals.org

| Solvent | Effect on MeSTB Precursor | Impact on SAB Synthesis | Radiolytic Behavior |

| Chloroform | Extensive radiolytic decomposition. researchgate.netsnmjournals.orgnih.gov | Rapid decline in SAB production with increasing radiation dose. snmjournals.orgsnmjournals.org | Generates reactive free radicals (·CCl3, Cl·) that degrade the precursor. snmjournals.org |

| Benzene | Not appreciably degraded. researchgate.netsnmjournals.orgnih.gov | SAB is not produced. researchgate.netsnmjournals.orgnih.gov | Forms highly lipophilic 211At-labeled byproducts in near-quantitative yields. researchgate.netsnmjournals.orgnih.gov |

| Methanol | Less degradation compared to chloroform. | Best results among the tested solvents, though yield still declines with dose. researchgate.netnih.gov | Allows for SAB synthesis (>30% yield) without traditional oxidants, suggesting a radiolysis-induced reaction mechanism. researchgate.netsnmjournals.orgnih.gov |

The formation of radiolytic byproducts is a direct consequence of the interaction between the alpha-particles and the reaction medium, and these byproducts can significantly interfere with the labeling process.

In chloroform, the generation of chlorine atoms from solvent radiolysis leads to the formation of N-succinimidyl 3-chlorobenzoate (SCB). snmjournals.org This "cold" byproduct competes with the 211At for reaction with the MeSTB precursor, thereby reducing the yield of the desired astatinated product, SAB. snmjournals.org The formation of SCB increases with the radiation dose, directly correlating with the observed decrease in SAB yield and lower efficiency in subsequent antibody conjugation steps. snmjournals.org

In benzene, the radiolytic byproducts are highly lipophilic astatinated compounds. researchgate.netsnmjournals.orgnih.gov While the exact structures have not been fully elucidated, they are presumed to be species like 211At-astatobenzene. snmjournals.org The near-quantitative conversion of 211At into these species prevents the formation of SAB entirely, rendering benzene unsuitable for this specific labeling reaction. snmjournals.org

In methanol, at high radiation doses (above 3,000 Gy), a reduced form of astatine, likely astatide (At⁻), becomes the predominant species. This reduced form is not suitable for the electrophilic substitution reaction required to produce SAB, thus accounting for the decline in labeling efficiency under these conditions.

The presence of these varied byproducts complicates the purification of the final radiopharmaceutical and can negatively impact its ability to bind to its target, highlighting the critical need to manage radiolytic effects during the synthesis of high-activity radiotherapeutics. snmjournals.org

Applications in Radiolabeling and Bioconjugation

Radiohalogenation Strategies

The primary application of N-succinimidyl 3-trimethylstannyl-benzoate in radiolabeling revolves around the introduction of radiohalogens, most notably astatine-211 and various iodine isotopes, onto biomolecules.

Astatine-211 Labeling

Astatine-211 is a promising alpha-emitting radionuclide for targeted alpha therapy due to its high linear energy transfer and short tissue penetration range, which allows for the targeted destruction of cancer cells with minimal damage to surrounding healthy tissue. ugd.edu.mk this compound is a key reagent in the astatination of proteins and antibodies.

In a study evaluating this direct procedure, the monoclonal antibody trastuzumab was conjugated with this compound. nih.govsnmjournals.org The resulting immunoconjugate was then labeled with astatine-211 after the activation of the nuclide with N-iodosuccinimide. nih.govsnmjournals.org This direct astatination reaction was found to proceed almost instantaneously, with radiochemical labeling yields in the range of 68% to 81%. nih.govsnmjournals.org This method was capable of achieving a high specific radioactivity of up to 1 GBq/mg. nih.govsnmjournals.org The stability and radiochemical purity of the directly astatinated antibody were found to be comparable to or better than those achieved with the conventional two-step (indirect) procedure. nih.gov

| Parameter | Value |

| Radiochemical Yield | 68% - 81% nih.govsnmjournals.org |

| Specific Radioactivity | Up to 1 GBq/mg nih.govsnmjournals.org |

| Reaction Time | Nearly instantaneous nih.govsnmjournals.org |

This table summarizes the key outcomes of the direct astatination of a trastuzumab immunoconjugate.

The indirect, or two-step, astatination method involves the initial synthesis of the prosthetic group, N-succinimidyl 3-[²¹¹At]astatobenzoate ([²¹¹At]SAB), from its tin precursor, this compound. mdpi.com This is achieved through an electrophilic astatodestannylation reaction. The purified [²¹¹At]SAB is then conjugated to the target protein or antibody in a separate step. This has been a well-established method for the astatination of monoclonal antibodies. ugd.edu.mk The reaction of [²¹¹At]SAB with the ε-amino groups of lysine (B10760008) residues on the protein results in the formation of a stable amide bond. nih.gov A method for labeling proteins with astatine-211 using an N-succinimidyl 3-(tri-n-butylstannyl) benzoate (B1203000) intermediate has been described, which produces the labeled IgG in 25-40% radiochemical yield within a 2-hour reaction and purification sequence. osti.gov

Several factors can significantly impact the yields and efficiency of astatination reactions. The purity of the reagents and solvents is a primary factor, as trace impurities can interfere with the labeling process. nih.gov The choice of the tin precursor can also play a role; tributyltin derivatives are often considered more appropriate for pharmaceutical applications due to their lower toxicity compared to trimethyltin derivatives, with no significant differences in reactivity observed. nih.gov

The oxidizing agent used to facilitate the electrophilic destannylation is another critical parameter. N-iodosuccinimide has been used as an effective oxidizing agent in the labeling of N-succinimidyl 3-(trimethylstannyl)benzoate. nih.gov The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized. nih.gov

A significant challenge in working with astatine-211 at high activity levels is the effect of radiolysis. snmjournals.orgnih.gov The alpha particles emitted by astatine-211 can cause the radiolytic decomposition of the tin precursor and the solvent, leading to a decrease in the yield of the desired astatinated product. snmjournals.org For instance, in chloroform, both the tin precursor and the solvent undergo extensive radiolysis, which can generate byproducts that compete with the desired reaction. snmjournals.org Studies have shown that methanol can be a more suitable solvent than chloroform or benzene at high radiation doses, although a dose-dependent decline in yield is still observed. nih.gov Interestingly, in methanol, the synthesis of SAB has been observed even without the addition of an oxidant or acetic acid, components traditionally considered essential for astatodestannylation, suggesting that radiolytically generated species may be involved in the reaction mechanism. nih.gov

| Factor | Influence on Astatination |

| Purity of Reagents | High purity is essential for reproducible and high-yield reactions. nih.gov |

| Choice of Tin Precursor | Tributyltin derivatives may be preferred due to lower toxicity. nih.gov |

| Oxidizing Agent | The choice of oxidant affects the efficiency of the destannylation reaction. nih.gov |

| Solvent | The solvent can be affected by radiolysis, influencing reaction yields. Methanol has shown advantages over chloroform and benzene at high activity levels. snmjournals.orgnih.gov |

| Radiation Dose | High radiation doses can lead to the radiolytic decomposition of reactants and a decrease in product yield. snmjournals.orgnih.gov |

| Astatine-211 Production and Recovery | The efficiency of production and isolation from the target impacts the available activity for labeling. nih.govacs.org |

This table outlines key factors that can influence the yield and efficiency of astatination reactions.

Iodine Isotope Labeling (e.g., ¹²⁵I, ¹³¹I, ¹²³I, ¹²⁴I)

This compound is also a valuable precursor for the labeling of biomolecules with various radioisotopes of iodine, such as iodine-125, iodine-131, iodine-123, and iodine-124. acs.org These isotopes have diverse applications in nuclear medicine, ranging from diagnostic imaging (SPECT with ¹²³I and PET with ¹²⁴I) to radiotherapy (with ¹³¹I). acs.org

Similar to astatination, the indirect radioiodination of proteins using this compound involves a two-step process. First, the tin precursor is radioiodinated to produce N-succinimidyl 3-[I]iodobenzoate ([I]SIB). nih.govresearchgate.net This is typically achieved through an electrophilic radioiododestannylation reaction using an oxidizing agent. The resulting [*I]SIB is then purified and subsequently conjugated to the target protein. This method is advantageous as it can yield radioiodinated proteins that are considerably more stable in vivo compared to those labeled by direct electrophilic methods. nih.gov

The synthesis of [I]SIB from its tin precursor, N-succinimidyl 3-(tri-n-butylstannyl)benzoate, using tert-butylhydroperoxide as the oxidant has been reported to achieve radiochemical yields of around 80%. nih.govresearchgate.net The total synthesis time for [I]SIB from the tin precursor is approximately 95 minutes. nih.govresearchgate.net In another study, the indirect labeling of a DARPin protein was performed by first synthesizing the radioiodinated intermediate from N-succinimidyl-p-(trimethylstannyl)benzoate using chloramine-T as the oxidant. mdpi.com This intermediate was then conjugated to the protein. mdpi.com While the radiochemical yield for this indirect labeling was lower than for direct labeling (15 ± 1% vs. 98 ± 1%), the resulting radioiodinated protein demonstrated superior imaging contrast. mdpi.com

| Precursor | Oxidant | Radiochemical Yield of Intermediate | Reference |

| N-Succinimidyl 3-(tri-n-butylstannyl)benzoate | tert-butylhydroperoxide | 80% | nih.govresearchgate.net |

| N-Succinimidyl-p-(trimethylstannyl)benzoate | Chloramine-T | 15 ± 1% | mdpi.com |

This table presents data from different indirect radioiodination procedures using tin precursors.

Comparative Studies with Direct Radioiodination

Direct radioiodination methods, such as those employing Iodogen or Chloramine-T, involve the direct electrophilic substitution of radioiodine onto tyrosine or, to a lesser extent, histidine residues of a protein. While procedurally simpler, this method often results in a radiolabel that is susceptible to in vivo dehalogenation by deiodinase enzymes. This enzymatic cleavage releases the radioisotope from the biomolecule, leading to high background radioactivity, particularly in the thyroid and stomach, and reduced tumor-to-tissue ratios.

The use of N-succinimidyl 3-[I]iodobenzoate ([I]SIB), derived from the trimethylstannyl precursor, offers a solution to this problem. By attaching the radioiodine to a stable benzoyl moiety that is then conjugated to the protein, the label is rendered significantly more resistant to enzymatic deiodination.

Numerous paired-label studies have been conducted to compare the in vivo behavior of monoclonal antibodies (mAbs) and their fragments labeled via the [*I]SIB (indirect) method versus direct methods like Iodogen. These studies consistently demonstrate the superiority of the indirect labeling approach.

Key Research Findings:

Reduced Dehalogenation: A hallmark of the [*I]SIB labeling method is a dramatic reduction in thyroid uptake of radioactivity. Studies comparing a monoclonal antibody (81C6) labeled with ¹²⁵I using the SIB precursor and ¹³¹I using Iodogen showed that the SIB method decreased thyroid uptake by 40- to 100-fold. This indicates a significantly lower rate of in vivo dehalogenation. Similarly, studies with another antibody fragment showed that thyroid uptake was considerably lower with the SIB method compared to the Iodogen method.

Enhanced Tumor Uptake and Retention: The increased stability of the radiolabel translates to higher accumulation and retention of radioactivity in target tissues. In a study with athymic mice bearing glioma xenografts, tumor uptake of the 81C6 mAb labeled via the SIB precursor was four times greater at 24 hours and more than twelve times greater at day 8 compared to the Iodogen-labeled mAb.

Superior Tumor-to-Normal-Tissue Ratios: The combination of lower background activity in normal tissues and higher tumor uptake results in superior tumor-to-normal-tissue ratios, which is critical for both diagnostic imaging and therapeutic efficacy.

Different Catabolites: The metabolic breakdown products of antibodies labeled by the two methods differ significantly. For F(ab')₂ fragments labeled with Iodogen, the primary low molecular weight catabolite is mono[¹²⁵I]iodotyrosine, which can be rapidly cleared from cells. In contrast, fragments labeled with [*I]SIB produce [¹²⁵I]iodobenzoic acid and its glycine (B1666218) and lysine conjugates as catabolites. nih.gov These differences in catabolite properties contribute to the more rapid clearance of radioactivity from normal tissues observed with the SIB method. nih.gov

In Vitro Stability: In serum, proteins labeled using the SIB method show higher stability. One study found that up to 72 hours post-injection, the percentage of "free-label" in serum samples was 2.8-49.4% for an IgG labeled via the Iodogen method, compared to less than 1.0% for the same IgG labeled via the SIB method.

Table 1: Comparative Biodistribution of Radioiodinated Monoclonal Antibody 81C6 in Tumor-Bearing Mice Data represents the percentage of injected dose per gram of tissue (%ID/g) at 24 hours post-injection.

| Tissue | Labeling Method: SIB Precursor (%ID/g) | Labeling Method: Iodogen (%ID/g) | Fold Increase with SIB |

| Tumor | 30.8 ± 6.7 | 7.1 ± 1.5 | 4.3x |

| Blood | 15.1 ± 2.0 | 12.5 ± 1.8 | 1.2x |

| Liver | 4.9 ± 0.6 | 4.1 ± 0.4 | 1.2x |

| Spleen | 2.6 ± 0.4 | 2.1 ± 0.4 | 1.2x |

| Kidney | 2.8 ± 0.4 | 2.9 ± 0.5 | 1.0x |

| Thyroid | < 0.1 | 2.0 - 6.3 | >20x Reduction |

These comparative data underscore the significant advantages of using an indirect labeling approach with reagents like N-succinimidyl 3-[*I]iodobenzoate to improve the in vivo performance of radiolabeled antibodies.

Potential for Incorporation of Other Radionuclides (e.g., ¹¹³mIn, ⁹⁹mTc)

The chemical mechanism by which this compound facilitates radiolabeling is an electrophilic substitution (destannylation) reaction specific to halogens. This makes it an excellent precursor for labeling with radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) and other halogens like astatine (²¹¹At).

However, this compound is not suitable for the incorporation of metallic radionuclides such as Indium-113m (¹¹³mIn) or Technetium-99m (⁹⁹mTc). The labeling of proteins and peptides with these radiometals requires a different chemical strategy involving a bifunctional chelator .

A bifunctional chelator is a molecule that has two distinct functional parts:

A strong chelating agent designed to form a highly stable coordination complex with the metallic radionuclide. Examples include derivatives of DTPA (diethylenetriaminepentaacetic acid) for Indium and chelators like MAG₃ (mercaptoacetyltriglycine) or HYNIC (6-hydrazinonicotinamide) for Technetium.

A reactive group, often an N-hydroxysuccinimide (NHS) ester, that can be conjugated to a biomolecule.

The process involves first conjugating the bifunctional chelator to the protein or peptide, followed by the introduction and chelation of the radiometal. The N-succinimidyl benzoate structure lacks the necessary multidentate coordination sphere of donor atoms (e.g., nitrogen, oxygen, sulfur) required to stably bind metallic ions like ¹¹³mIn³⁺ or the various oxidation states of ⁹⁹mTc. Therefore, while this compound is a premier agent for radiohalogenation, alternative bifunctional chelating systems must be employed for labeling with metallic radionuclides.

Bioconjugation Methodologies

The ultimate step in the indirect labeling process is the conjugation of the radiolabeled N-succinimidyl 3-[I]iodobenzoate ([I]SIB) to the target biomolecule. This reaction is a well-established and efficient method for forming stable covalent bonds between a small molecule and a protein or peptide.

Labeling of Proteins and Peptides

The N-hydroxysuccinimide (NHS) ester moiety of [*I]SIB is highly reactive towards primary amines under mild basic conditions (typically pH 7.5-8.5). The primary target for this reaction on proteins and peptides is the ε-amino group of lysine residues. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide group and forming a stable amide bond. The N-terminal α-amino group of a protein or peptide is also a potential site for conjugation.

The efficiency of this conjugation reaction can be influenced by several factors, including the pH of the reaction buffer, the concentration of the reactants, the reaction time, and the accessibility of lysine residues on the surface of the biomolecule.

Monoclonal antibodies are a cornerstone of targeted radionuclide therapy and imaging. The [*I]SIB method is extensively used for their radioiodination due to the improved in vivo stability it confers. A typical labeling procedure involves:

Synthesis of [I]SIB: The this compound precursor is radioiodinated using an oxidizing agent to produce [I]SIB, which is then purified, often using a disposable silica gel cartridge.

Conjugation: The purified [*I]SIB is added to a solution of the monoclonal antibody (or its fragments, such as F(ab')₂ or Fab) in a suitable buffer (e.g., borate or phosphate buffer, pH ~8.5).

Incubation: The reaction mixture is incubated, typically for 15-30 minutes at room temperature.

Purification: The radiolabeled antibody is separated from unreacted [*I]SIB and its hydrolysis product, iodobenzoic acid, using size-exclusion chromatography (e.g., a Sephadex G-25 column).

Coupling efficiencies for this reaction typically range from 40% to 65%. Importantly, the mild reaction conditions generally preserve the immunoreactivity of the antibody. Studies have shown that mAbs labeled via the SIB method retain their ability to bind specifically to their target antigens. In some cases, the in vitro binding properties of mAbs labeled via this method were found to be slightly better than those of preparations labeled using the harsher conditions of the Iodogen method.

Nanobodies, which are single-domain antibodies derived from camelid heavy-chain antibodies, and other engineered protein scaffolds (e.g., DARPins) are increasingly used for molecular imaging due to their small size, high stability, and excellent tissue penetration. The principles for labeling these proteins with [*I]SIB are identical to those for conventional monoclonal antibodies.

The conjugation reaction targets the primary amino groups of lysine residues present in the nanobody sequence. The number and accessibility of these lysine residues will determine the potential labeling efficiency. As with mAbs, the indirect labeling method using [*I]SIB is preferred over direct radioiodination to improve the clearance of radiometabolites and enhance imaging contrast by reducing background activity.

Radiolabeled peptides are valuable as radiopharmaceuticals for targeting diseases characterized by the overexpression of specific receptors. The classical method for radioiodinating peptides is direct electrophilic labeling of a tyrosine residue. However, this method is not applicable to peptides that lack tyrosine, and the presence of radioiodine on the tyrosine ring can sometimes perturb the peptide's biological activity and receptor binding affinity.

The use of [I]SIB provides a versatile alternative. It allows for the labeling of peptides via lysine residues, thus expanding the range of peptides that can be radioiodinated. The conjugation methodology is similar to that for proteins, involving the reaction of the peptide's free amino groups with the NHS ester of [I]SIB. This prosthetic group approach has been successfully used to label model chemotactic peptides, demonstrating its utility for creating peptide-based radiopharmaceuticals. This method is particularly advantageous as it preserves the integrity of other functional residues, like tyrosine, which may be critical for biological function.

Linker Functionality for Nucleic Acids and Other Biomolecules

This compound serves as a critical linker molecule, bridging a radioactive isotope with a biomolecule of interest, such as a protein or, theoretically, a nucleic acid. Its structure is ingeniously designed with two key functional components:

The N-hydroxysuccinimide (NHS) ester: This group provides a reactive site for conjugation to primary and secondary amines, such as those found on the lysine residues of proteins.

The trimethylstannyl group: This organotin moiety acts as a precursor for radiohalogenation. It can be readily replaced with a radioactive isotope of a halogen, most commonly iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) or astatine (²¹¹At), through an electrophilic substitution reaction.

While the primary application of this compound and its analogues has been extensively documented for the labeling of proteins, particularly monoclonal antibodies, its use with nucleic acids is less direct. The NHS ester can react with amine-modified oligonucleotides. nih.govmdpi.commdpi.com In such a scenario, a synthetic oligonucleotide would first be modified to introduce a primary amine group, typically at the 5' or 3' terminus. Subsequently, the this compound could be reacted with this aminated nucleic acid to form a stable amide bond. This would result in a nucleic acid molecule tagged with a trimethyltin group, ready for subsequent radiolabeling. This two-step approach allows for the specific placement of the radiolabel on the nucleic acid.

The versatility of this linker extends to its application with other biomolecules possessing accessible amine groups, enabling the creation of a wide array of radiolabeled probes for various research and potential therapeutic applications.

Site-Specific versus Random Bioconjugation Approaches

The method of conjugating this compound to a biomolecule can be broadly categorized into two approaches: site-specific and random (or stochastic) bioconjugation.

Random Bioconjugation: This is the more traditional and straightforward approach when using NHS esters. nih.govnih.gov Proteins, especially antibodies, have multiple lysine residues distributed across their surface. When this compound is reacted with a protein, the NHS ester will non-selectively acylate the amine groups of these solvent-accessible lysine residues. nih.govnih.gov This results in a heterogeneous mixture of conjugates, where the number and location of the attached linker molecules can vary from one protein molecule to another. While this method is relatively simple to perform, the lack of homogeneity can lead to variability in the biological activity and pharmacokinetic properties of the final radiolabeled product. nih.gov

Site-Specific Bioconjugation: To overcome the limitations of random conjugation, significant research has been dedicated to developing methods for site-specific labeling. acs.orgcreative-biogene.com This approach aims to attach the linker to a predetermined location on the biomolecule, resulting in a homogeneous product with consistent properties. While this compound itself is a reagent for amine-reactive conjugation, strategies can be employed to achieve site-specificity. One such strategy involves engineering the biomolecule to have a unique reactive site. For instance, a single cysteine residue could be introduced at a specific location on a protein. While the NHS ester of this compound does not directly react with cysteines, it is possible to use heterobifunctional crosslinkers that contain both an NHS ester and a cysteine-reactive group (like a maleimide) to achieve site-specific conjugation.

Another approach involves modifying the N-terminus of a protein, which often has a different pKa than the epsilon-amino group of lysine, allowing for some degree of selective modification under controlled pH conditions. The development of site-specific conjugation techniques is a crucial area of research, as it offers the potential for creating more defined and effective radiopharmaceuticals. acs.orgcreative-biogene.com

| Conjugation Approach | Description | Advantages | Disadvantages |

| Random | Non-selective reaction with multiple surface-accessible amine groups (e.g., lysine residues). | Simple and straightforward to perform. | Produces a heterogeneous mixture of conjugates, leading to potential variability in activity and pharmacokinetics. nih.gov |

| Site-Specific | Attachment of the linker to a single, predetermined site on the biomolecule. | Results in a homogeneous product with consistent properties and potentially preserved biological activity. acs.orgcreative-biogene.com | Often requires protein engineering or more complex multi-step conjugation strategies. |

Performance Evaluation of Radiolabeled Bioconjugates Derived from N Succinimidyl 3 Trimethylstannyl Benzoate

In Vivo Performance and Biological Distribution in Preclinical Models

Bioconjugates derived from N-succinimidyl 3-(trimethylstannyl)benzoate have demonstrated effective tumor targeting in preclinical models. In a mouse model of metastatic gastric cancer, the uptake of ²¹¹At-trastuzumab in metastasized tumors reached approximately 12% of the injected dose per gram of tissue (%ID/g) at 24 hours. nih.gov Another study using a HER2-positive cancer xenograft mouse model showed that ²¹¹At-labeled trastuzumab progressively accumulated in the tumor, reaching up to approximately 20%ID/g at 48 hours. riken.jp

The biodistribution data from a study with ¹³¹I-labeled monoclonal antibody 81C6 using a similar trialkylstannyl benzoate (B1203000) linker showed that this labeling method increased tumor uptake compared to the Iodogen method. nih.gov This enhanced tumor accumulation translated into significantly better tumor growth delay in treated animals. nih.gov The therapeutic efficacy of these bioconjugates has been demonstrated by the dramatic reduction and even eradication of tumors in mouse models following a single injection of the radiolabeled antibody. nih.govsnmjournals.org

Table 3: In Vivo Tumor Targeting and Biodistribution of Radiolabeled Bioconjugates

| Bioconjugate | Preclinical Model | Tumor Uptake (%ID/g) | Time Point | Reference |

|---|---|---|---|---|

| ²¹¹At-Trastuzumab | Metastatic Gastric Cancer Mice | ~12 | 24 hours | nih.gov |

| ²¹¹At-Trastuzumab-decaborate-PEG5 | HER2-positive Cancer Xenograft Mice | ~20 | 48 hours | riken.jp |

| iso-[²¹¹At]SAGMB-5F7 sdAb | BT474M1 Breast Carcinoma Mice | 23.4 ± 2.2 | 4 hours | nih.gov |

| ¹³¹I-81C6 MAb (ATE method) | D-54 MG Human Glioma Xenograft Mice | Higher than Iodogen method | Not Specified | nih.gov |

Clearance Kinetics from Normal Tissues

The clearance of radiolabeled bioconjugates from non-target, normal tissues is a critical factor in determining the therapeutic index of a radioimmunotherapeutic agent. Bioconjugates derived from the radioiodination of the N-Succinimidyl 3-Trimethylstannyl-benzoate precursor, which results in the N-succinimidyl 3-[*I]iodobenzoate (SIB) moiety attached to the protein, exhibit distinct clearance patterns from normal tissues.

Studies comparing F(ab')2 fragments of a monoclonal antibody labeled using the SIB method versus the direct electrophilic Iodogen method have shed light on the metabolic fate and subsequent clearance of the radioactivity. With SIB-labeled F(ab')2, the low molecular weight catabolites observed in vivo include [¹²⁵I]iodide and [¹²⁵I]iodobenzoic acid (IBA), as well as the glycine (B1666218) and lysine (B10760008) conjugates of IBA. nih.gov This contrasts with Iodogen-labeled F(ab')2, where the primary catabolites are [¹²⁵I]iodide and mono[¹²⁵I]iodotyrosine. nih.gov The difference in these catabolic products is believed to be responsible for the more rapid clearance from normal tissues observed with antibodies and their fragments labeled via the SIB method. nih.gov

Further investigations with a full IgG antibody and a 40 kDa protein have reinforced these findings. When an IgG was labeled with ¹²⁵I using the SIB method, it demonstrated significantly higher in vivo stability compared to the same IgG labeled using the Iodogen method. nih.gov This was evidenced by a much lower percentage of "free-label" in serum samples (less than 1.0% for SIB vs. 2.8-49.4% for Iodogen) up to 72 hours post-injection. nih.gov Consequently, the serum exposure of the SIB-labeled IgG was two-fold higher, and the average tissue exposure was 3.6-fold higher at 168 hours compared to the Iodogen-labeled counterpart. nih.gov This suggests that while the SIB-conjugate is more stable in circulation, its catabolites are cleared efficiently from normal tissues. The pharmacokinetic parameters of a protein radiolabeled using the SIB method were found to be comparable to the unlabeled protein, indicating that the labeling method itself does not adversely alter the intrinsic biological clearance characteristics of the protein. nih.gov

The biodistribution of antibodies radiolabeled with different radionuclides, including ¹³¹I, has been studied in mice. nih.gov While blood clearance was similar for various radioimmunoconjugates, the uptake and retention in normal organs like the liver and spleen varied depending on the radiolabel and chelate used. nih.gov For SIB-labeled antibodies, the rapid clearance of its specific catabolites from normal tissues contributes to a favorable tumor-to-tissue ratio over time.

Table 1: Comparison of In Vivo Stability and Exposure of a Radiolabeled IgG

| Labeling Method | Free-Label in Serum (up to 72h) | Relative Serum Exposure | Relative Tissue Exposure (at 168h) |

| SIB | <1.0% | 2-fold higher | 3.6-fold higher |

| Iodogen | 2.8-49.4% | Baseline | Baseline |

| Data sourced from a comparative study of an IgG labeled with ¹²⁵I using the SIB and Iodogen methods. nih.gov |

Impact of Residualizing Labels on Intracellular Retention

Following the binding of a radiolabeled antibody to its target antigen on a cancer cell, it is often internalized. The fate of the radionuclide after internalization is heavily dependent on the nature of the linker used for its attachment. The linker derived from this compound, N-succinimidyl 3-[*I]iodobenzoate (SIB), is considered a non-residualizing label.

Once the SIB-labeled antibody is internalized and trafficked to the lysosomes, it undergoes proteolytic degradation. This process breaks down the antibody into smaller fragments and individual amino acids. The resulting radiolabeled catabolite, primarily iodobenzoic acid and its conjugates, are relatively small and membrane-permeable. nih.gov As a result, these radiocatabolites can readily diffuse out of the target tumor cell, leading to a decrease in the total radioactivity retained within the cell over time. This rapid efflux of radioactivity can limit the therapeutic efficacy of radionuclides, especially those with longer half-lives, as the cumulative radiation dose delivered to the tumor is reduced.

To counteract this efflux, "residualizing" labels have been developed. These labels are designed to trap the radioactivity inside the cell after the antibody is catabolized. A prime example for comparison is N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB). The key difference between SIB and SGMIB is the presence of a highly basic guanidinomethyl group on the SGMIB linker. After lysosomal degradation of the SGMIB-labeled antibody, the resulting radiocatabolite, which contains the charged guanidinium (B1211019) group, becomes protonated in the acidic environment of the lysosome. This positive charge renders the catabolite membrane-impermeable, effectively trapping it within the cell.

The practical impact of this difference is significant. For internalizing antibodies, the use of a residualizing label like SGMIB can lead to substantially higher and more prolonged retention of radioactivity in tumor cells compared to a non-residualizing label like SIB. This enhanced intracellular retention translates to a higher radiation dose delivered to the tumor, potentially improving therapeutic outcomes.

Comparative Analysis with Analogous Prosthetic Groups and Labeling Agents

The performance of bioconjugates derived from this compound is best understood in the context of other available radiolabeling technologies. This involves comparing it to structurally similar precursors, other radiohalogenation agents, and different types of bioconjugation linkers.

Comparison with N-Succinimidyl 3-(tri-n-butylstannyl)benzoate (BuSTB)

N-Succinimidyl 3-(tri-n-butylstannyl)benzoate (also known as ATE or BuSTB) is a close analog of this compound (m-MeATE), with the primary difference being the nature of the alkyl groups on the tin atom (tributyl vs. trimethyl). This structural difference can influence the reactivity of the precursor and the biodistribution of the resulting radiolabeled antibody.

In the context of radioiodination, the reaction kinetics can differ. For instance, the radioiododestannylation of a methyl-substituted analog of ATE, N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate (MATE), was found to be slower than that of ATE itself, although similar yields were achieved with longer reaction times. nih.gov While direct kinetic comparisons for radioiodination between m-MeATE and ATE are not extensively detailed in the provided literature, comparisons for astatination (labeling with astatine-211) are available. For the labeling of antibodies with ²¹¹At, m-MeATE provides higher labeling efficiency (69-95%) compared to ATE (60-70%). However, the subsequent conjugation of the astatinated prosthetic group to the antibody can be lower for m-MeATE (~58%). Despite this, m-MeATE is often preferred for alpha-particle therapy with astatine due to the improved in vivo stability of the resulting bioconjugate, which exhibits low deastatination.

In terms of biodistribution, both ATE and its analog MATE have been shown to result in low thyroid uptake, which is a significant advantage over direct labeling methods like the Iodogen technique. nih.gov However, subtle structural changes can have unexpected effects on clearance from normal tissues. For example, the MATE-labeled F(ab')2 fragment showed an 8-fold higher kidney uptake compared to the ATE-labeled fragment, which could be a limiting factor in certain applications. nih.gov This highlights that while both trimethylstannyl and tributylstannyl precursors offer a way to achieve more stable radiohalogenation compared to direct methods, the specific choice of precursor can impact both the radiochemistry and the in vivo performance of the final bioconjugate.

Table 2: Comparative Features of Trimethylstannyl and Tributylstannyl Precursors for Radiohalogenation

| Feature | This compound (m-MeATE) | N-Succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE/BuSTB) |

| Alkyl Group on Tin | Trimethyl | Tri-n-butyl |

| ²¹¹At Labeling Efficiency | 69-95% | 60-70% |

| In Vivo Stability (Astatine) | Exhibits low deastatination | Generally stable, but m-MeATE is noted for improved stability |

| Key Application | Preferred for α-particle therapy with ²¹¹At | Widely used for radioiodination of monoclonal antibodies |

| Data compiled from comparative studies on radiohalogenation precursors. |

Comparison with Other Radiohalogenation Precursors

The SIB method, which utilizes this compound as the precursor, represents an indirect or "pre-labeling" approach to radioiodination. Its performance is often benchmarked against other radiohalogenation methods, most notably direct labeling techniques like the Iodogen method, and other indirect methods using different prosthetic groups.

A major advantage of the SIB method over direct electrophilic methods such as those using Iodogen or Chloramine-T is the enhanced in vivo stability of the resulting radioimmunoconjugate. nih.gov Direct radioiodination typically targets tyrosine and, to a lesser extent, histidine residues on the protein. The resulting carbon-iodine bond on the phenolic ring of tyrosine is susceptible to in vivo deiodination by deiodinase enzymes. This leads to the release of free radioiodine, which can accumulate in tissues like the thyroid and stomach, increasing off-target radiation doses. The SIB method attaches the radioiodine to a benzoate moiety, which is less prone to enzymatic dehalogenation. nih.gov This results in significantly lower accumulation of radioactivity in the thyroid. nih.gov

When compared to other prosthetic groups, such as the residualizing agent N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB), the key difference lies in the intracellular fate of the radiolabel, as discussed in section 5.3.3. While SIB offers superior stability over direct labeling, it does not provide the intracellular trapping of radioactivity that SGMIB does. Therefore, for internalizing antibodies where long-term retention of the radionuclide is desired for therapeutic efficacy, SGMIB may be the preferred choice. The selection between SIB and SGMIB thus involves a trade-off between the simplicity and stability of the SIB linker and the enhanced intracellular retention offered by the SGMIB linker.

Comparison with Alternative Bioconjugation Linkers

The this compound, once radioiodinated to form N-succinimidyl 3-[*I]iodobenzoate, utilizes an N-hydroxysuccinimide (NHS) ester for conjugation to the biopolymer. This NHS ester reacts with primary amines, such as the ε-amino group of lysine residues on an antibody, to form a stable amide bond. researchgate.netthermofisher.com This is one of the most common and well-established methods for protein bioconjugation.

The stability of the amide bond formed by the NHS ester linkage is a significant advantage, as it is generally very stable under physiological conditions. youtube.com However, the NHS ester itself is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation to the amine. thermofisher.com The rate of hydrolysis increases with pH, making it crucial to control the reaction conditions. thermofisher.com

Other bioconjugation strategies offer alternative chemistries with different characteristics. For example:

Maleimide Linkers: These react with free sulfhydryl groups, such as those from cysteine residues. This allows for more site-specific conjugation if the antibody has available cysteine residues, either naturally occurring or engineered. The thioether bond formed is generally stable, although the thiosuccinimide group can sometimes undergo a retro-Michael reaction, leading to deconjugation. nih.gov

Click Chemistry Linkers: This category includes reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. These reactions are highly specific and efficient, allowing for precise control over the conjugation site. They are often used for more complex bioconjugates where control over stoichiometry and location of the attached molecule is critical.

Hydrazone and Oxime Linkers: These form linkages through the reaction of a ketone or aldehyde with a hydrazide or an aminooxy group, respectively. The stability of these linkages can be pH-dependent, which is sometimes exploited for controlled release of a payload in the acidic environment of a tumor or within a cell.

In comparison, the NHS ester linkage provided by the SIB prosthetic group offers a robust and straightforward method for labeling antibodies, particularly when a stable, non-cleavable attachment is desired and the random labeling of lysine residues is acceptable for the intended application.

Table 3: Overview of Common Bioconjugation Linkers

| Linker Type | Reactive Towards | Resulting Bond | Key Characteristics |

| NHS Ester | Primary amines (e.g., Lysine) | Amide | Stable bond, but reagent is prone to hydrolysis. researchgate.netthermofisher.com |

| Maleimide | Sulfhydryls (e.g., Cysteine) | Thioether | Allows for more site-specific conjugation; potential for retro-Michael reaction. nih.gov |

| Azide-Alkyne (Click Chemistry) | Azides and Alkynes | Triazole | Highly specific and efficient; offers precise control. |

| Hydrazone/Oxime | Aldehydes/Ketones | Hydrazone/Oxime | Stability can be pH-dependent, allowing for cleavable designs. |

Advanced Research Directions and Future Perspectives

Development of Novel Derivatized Compounds for Improved Properties

Researchers are actively engaged in the synthesis of new derivatives of N-Succinimidyl 3-trimethylstannyl-benzoate to enhance its performance in various applications. The primary goals of these derivatization efforts are to improve stability, alter biodistribution, and increase the efficiency of radiolabeling reactions.

One area of focus is the modification of the aryl ring to influence the reactivity and in vivo behavior of the resulting radiolabeled bioconjugates. For instance, the introduction of different substituents can impact the electronic properties of the tin-carbon bond, potentially leading to faster and more efficient radioiodination. openmedscience.comnih.gov Furthermore, altering the lipophilicity of the molecule can significantly affect the pharmacokinetics of the labeled antibody or peptide, leading to improved tumor-to-background ratios in imaging studies. nih.gov

Another promising approach involves the development of silicon-based analogs, such as N-succinimidyl 3-(di-tert-butylfluorosilyl)benzoate ([(18)F]SiFB), for use in Positron Emission Tomography (PET). eveon.eu These compounds offer an alternative to traditional radioiodination and can overcome some of the challenges associated with the use of iodine isotopes. eveon.eu The development of such derivatized compounds is crucial for expanding the applications of succinimidyl esters in molecular imaging.

| Compound Name | Modification | Potential Advantage |

| N-Succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate (MATE) | Addition of a methyl group to the benzoate (B1203000) ring. | Altered radioiododestannylation kinetics and in vivo distribution. openmedscience.comnih.gov |

| N-succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate ([(18)F]SiFB) | Replacement of the trimethylstannyl group with a fluorosilyl group. | Enables labeling with Fluorine-18 for PET imaging. eveon.eu |

Strategies for Overcoming Radiolytic Limitations in High-Activity Labeling

A significant challenge in the use of radiolabeled compounds, particularly for therapeutic applications requiring high doses of radioactivity, is the degradation of the molecule due to radiolysis. nih.govsnmjournals.org The high-energy radiation emitted by the radionuclide can damage the antibody or peptide being labeled, leading to a loss of immunoreactivity and reduced therapeutic efficacy. nih.gov

To counter this, researchers are investigating various strategies to protect the biomolecules during high-activity labeling. The use of radical scavengers, or quenchers, is a primary approach. nih.gov These are compounds that can neutralize the reactive free radicals generated by radiolysis before they can damage the target molecule. nih.gov

Commonly used radioprotectants include:

Ascorbic acid (Vitamin C): An effective and FDA-approved antioxidant that has been shown to prevent the loss of antibody immunoreactivity during labeling with high activities of radionuclides like Yttrium-90. nih.govsnmjournals.org

Gentisic acid: Another potent antioxidant and free-radical scavenger that is used to stabilize radiopharmaceuticals. nih.gov

Ethanol (B145695): Often used as a co-solvent, ethanol also acts as a radical scavenger and can help maintain the radiochemical purity of the labeled product. nih.govnih.gov

The selection of a suitable radioprotectant and its optimal concentration are critical to ensure the integrity of the radiolabeled product without interfering with the labeling chemistry itself. nih.govnih.gov

Integration into Multimodal Imaging and Therapeutic Systems

The concept of "theranostics," which combines therapeutic and diagnostic capabilities in a single agent, is a major driver in the development of new radiopharmaceuticals. researchgate.netnih.govnih.govsnmjournals.org this compound and its derivatives are well-suited for the creation of such theranostic agents.

By labeling a targeting molecule (e.g., a monoclonal antibody) with a therapeutic radioisotope of iodine (such as Iodine-131) via the stannyl (B1234572) benzoate linker, a potent radiotherapeutic agent can be created. mdpi.com The same targeting molecule can also be labeled with a diagnostic iodine isotope (like Iodine-123 or Iodine-124) to enable imaging and patient selection. nih.gov

The versatility of the succinimidyl ester group allows for the attachment of other imaging modalities as well. For example, a fluorescent dye could be conjugated to the antibody in addition to the radiolabel, creating a dual-modality imaging agent for both nuclear imaging and optical imaging. This multimodal approach can provide complementary information, from whole-body distribution via SPECT or PET to microscopic visualization of tumor margins during surgery.

Computational and Theoretical Studies on Reactivity and Stability Profiles

Computational and theoretical chemistry are becoming indispensable tools for understanding and predicting the behavior of molecules like this compound. figshare.comacs.orglupinepublishers.comacs.org Methods such as Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and stability of the compound and its derivatives. researchgate.netnih.goviaea.orgresearchgate.net

These computational studies can provide valuable insights into:

Reaction Mechanisms: Understanding the step-by-step process of radioiododestannylation can help in optimizing reaction conditions for higher yields and purity.

Reactivity Prediction: DFT calculations can predict how modifications to the molecule's structure will affect its reactivity, guiding the design of new derivatives with improved properties. nih.gov

Stability Analysis: The stability of the N-succinimidyl ester bond and the tin-carbon bond can be theoretically assessed, providing information on the shelf-life and in vivo stability of the compound and its conjugates. nih.gov

By simulating molecular properties, researchers can screen potential new derivatives in silico, saving significant time and resources in the laboratory.

Standardization and Automation of Synthesis and Labeling Protocols

To facilitate the widespread clinical use of radiopharmaceuticals based on this compound, the standardization and automation of synthesis and labeling protocols are essential. openmedscience.comeveon.eunumberanalytics.comnumberanalytics.com Automated systems offer several advantages over manual procedures, including:

Improved Reproducibility: Automation ensures that synthesis and labeling are performed in a consistent and reproducible manner, leading to higher quality and more reliable products. openmedscience.comnumberanalytics.com

Enhanced Safety: By minimizing manual handling of radioactive materials, automated systems significantly reduce radiation exposure to laboratory personnel. openmedscience.comnumberanalytics.com

Automated synthesis modules, often based on cassette systems or microfluidics, are being developed for a variety of radiopharmaceuticals. researchgate.net The implementation of such systems for the synthesis of this compound and its subsequent use in labeling reactions will be a critical step in translating these promising research tools into routine clinical practice. eveon.eu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.